N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzene-1-sulfonamide

Description

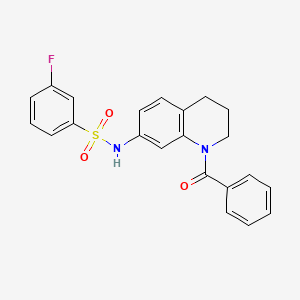

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzene-1-sulfonamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted with a benzoyl group at the 1-position and a 3-fluorobenzenesulfonamide moiety at the 7-position.

The fluorine atom at the sulfonamide’s meta position may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, making it a candidate for targeting enzymes such as carbonic anhydrases (CAs), which are implicated in diseases like cancer and glaucoma .

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O3S/c23-18-9-4-10-20(14-18)29(27,28)24-19-12-11-16-8-5-13-25(21(16)15-19)22(26)17-6-2-1-3-7-17/h1-4,6-7,9-12,14-15,24H,5,8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTQBVMIKMKNKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)N(C1)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of 1-benzoyl-1,2,3,4-tetrahydroquinoline, which is then reacted with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzene moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Formation of substituted fluorobenzene derivatives.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzene-1-sulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Physical Properties:

- The benzoyl group in the target compound likely increases molecular weight and rigidity compared to simpler acyl groups (e.g., methanesulfonamide in Compound 24). This could reduce solubility but enhance target binding through hydrophobic interactions.

- Fluorine substitution (target compound) vs. chlorine (Compound in ) influences electronic properties: fluorine’s electronegativity may improve binding affinity to CA active sites compared to chlorine’s larger size and polarizability .

Biological Activity Trends: Compound 24, with a small methanesulfonamide group, exhibits weaker CA inhibition, suggesting that bulkier aromatic sulfonamides (e.g., 3-fluorobenzenesulfonamide in the target) may enhance potency .

Synthetic Considerations:

- The target compound’s synthesis likely mirrors methods in , utilizing coupling agents (e.g., DCC/EDCl) and polar aprotic solvents (DMF/DMAc). Purification via column chromatography is standard for such intermediates .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzoyl moiety linked to a tetrahydroquinoline ring and a fluorobenzene sulfonamide group. Its molecular formula is , with a molecular weight of approximately 423.52 g/mol. The structural arrangement enhances its interaction with various biological targets.

Antifungal Activity

Recent studies have highlighted the compound's potent antifungal properties. A series of related compounds, including N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl derivatives, were synthesized and tested against pathogenic fungi. Notably, one derivative exhibited superior fungicidal activity compared to established fungicides like flutolanil. The effective concentrations (EC50 values) against Valsa mali and Sclerotinia sclerotiorum were reported as 3.44 mg/L and 2.63 mg/L, respectively .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Variants of tetrahydroquinoline derivatives have been explored for their efficacy against various bacterial strains. The presence of the sulfonamide group is believed to enhance the compound's ability to inhibit bacterial growth through mechanisms that may involve interference with folate synthesis pathways.

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies indicate that certain derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve modulation of key signaling pathways associated with cell proliferation and survival.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit enzymes involved in folate metabolism.

- Receptor Modulation : Compounds similar to this tetrahydroquinoline derivative have been identified as ligands for various receptors implicated in inflammation and cancer progression .

Synthesis and Structure-Activity Relationship (SAR)

A comprehensive study on the synthesis of this compound revealed that variations in substituent positions significantly affect biological activity. For instance:

| Compound | Substituent | Biological Activity | EC50 (mg/L) |

|---|---|---|---|

| 5n | None | Fungicidal | 3.44 |

| 5m | Methyl | Antimicrobial | TBD |

| 5o | Methoxy | Anticancer | TBD |

This table illustrates the importance of structural modifications in enhancing the efficacy of related compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzene-1-sulfonamide and its intermediates?

- Methodology :

-

Intermediate Synthesis : Start with 7-hydroxy-3,4-dihydroquinolin-2(1H)-one. Protect the hydroxyl group using trifluoroacetic anhydride to form a trifluoromethanesulfonate intermediate .

-

Functionalization : Use nucleophilic substitution (e.g., cyanidation with Zn(CN)₂) or reduction (e.g., NaBH₄ for aldehyde formation) to modify the quinoline scaffold .

-

Sulfonamide Coupling : React 3-fluorobenzenesulfonyl chloride with the benzoylated tetrahydroquinoline intermediate in pyridine or DCM using coupling agents like HATU .

-

Yields : Typical yields for sulfonamide coupling range from 50–65%, influenced by steric hindrance and solvent polarity .

- Key Characterization :

| Technique | Application | Example Data (from Analogues) |

|---|---|---|

| ¹H/¹³C NMR | Confirm substitution patterns and purity | δ 7.8–8.2 (aromatic H), δ 160–165 (C=O) |

| HRMS | Verify molecular weight and fragmentation | [M+H]⁺ calculated: 425.12; found: 425.11 |

Q. What safety protocols are recommended for handling sulfonamide derivatives during synthesis?

- Hazard Mitigation :

- Personal Protection : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319) .

- Ventilation : Ensure fume hoods for reactions releasing toxic gases (e.g., SO₂, NOx) .

- Spill Management : Avoid dust generation; clean with inert absorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields for sulfonamide coupling be optimized in sterically hindered systems?

- Strategies :

- Coupling Agents : Replace HATU with EDCI/HOBt for less steric interference .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility .

- Temperature Control : Conduct reactions at 0–4°C to minimize side reactions .

- Data Contradiction : Ethyl carboxylates (e.g., intermediate 51) show lower hydrolysis yields (40–50%) compared to methyl analogues (70–80%) due to slower reaction kinetics .

Q. What structural features influence the biological activity of tetrahydroquinoline-sulfonamide hybrids?

- SAR Insights :

- Quinoline Core : Substituents at position 7 (e.g., benzoyl) enhance lipophilicity and target binding .

- Sulfonamide Group : The 3-fluoro substitution on benzene improves metabolic stability compared to non-halogenated analogues .

- Conformational Rigidity : The tetrahydroquinoline scaffold restricts rotational freedom, favoring receptor interaction .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- SHELX Refinement :

- Use SHELXL for small-molecule refinement with high-resolution data (d ≤ 0.8 Å) .

- Address twinning or disorder by applying restraints to the benzoyl and sulfonamide groups .

- Case Study : Analogues with similar frameworks (e.g., 3z-b) showed planar alignment of the sulfonyl fluoride and quinoline moieties via X-ray diffraction .

Methodological Troubleshooting

Q. How to address low reproducibility in sulfonamide coupling reactions?

- Root Causes :

- Moisture Sensitivity : Pre-dry solvents (e.g., DCM over molecular sieves) .

- Impure Intermediates : Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What analytical techniques differentiate isomeric byproducts in tetrahydroquinoline derivatives?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.